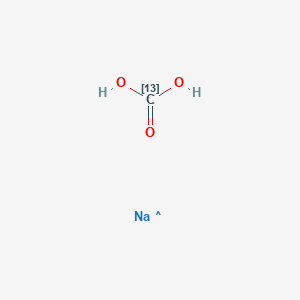

Sodium bicarbonate-(13-C)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the PubChem Sodium bicarbonate-(13-C) is known as sodium bicarbonate. It is a white, crystalline powder that is commonly used in baking, cleaning, and various industrial applications. Sodium bicarbonate is a weak base and is often used as a buffering agent to maintain pH levels in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium bicarbonate is typically produced through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The overall chemical reaction is as follows:

NaCl+NH3+CO2+H2O→NaHCO3+NH4Cl

Industrial Production Methods

In industrial settings, sodium bicarbonate is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient formation of sodium bicarbonate crystals. The crystals are then filtered, washed, and dried to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium bicarbonate undergoes several types of chemical reactions, including:

- When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide.

Decomposition: 2NaHCO3→Na2CO3+H2O+CO2

Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt.Acid-Base Reactions: NaHCO3+HCl→NaCl+H2O+CO2

Common Reagents and Conditions

Common reagents used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid. These reactions are typically carried out at room temperature and atmospheric pressure.

Major Products Formed

The major products formed from the reactions of sodium bicarbonate include sodium chloride, sodium sulfate, and sodium acetate, along with carbon dioxide and water.

Wissenschaftliche Forschungsanwendungen

Sodium bicarbonate has a wide range of scientific research applications, including:

Chemistry: Used as a buffering agent in chemical reactions to maintain stable pH levels.

Biology: Employed in cell culture media to regulate pH and provide a source of carbon dioxide for cellular respiration.

Medicine: Used as an antacid to neutralize stomach acid and relieve indigestion and heartburn. It is also used in the treatment of metabolic acidosis and as a component of intravenous fluids.

Industry: Utilized in the production of baking powder, fire extinguishers, and as a cleaning agent in various industrial processes.

Wirkmechanismus

Sodium bicarbonate exerts its effects primarily through its ability to neutralize acids. In biological systems, it acts as a buffering agent to maintain pH homeostasis. In the stomach, it reacts with hydrochloric acid to form carbon dioxide and water, thereby reducing acidity. In industrial applications, its buffering capacity helps to stabilize chemical reactions and prevent drastic changes in pH.

Vergleich Mit ähnlichen Verbindungen

Sodium bicarbonate can be compared with other similar compounds such as sodium carbonate, potassium bicarbonate, and calcium carbonate. While all these compounds have buffering properties, sodium bicarbonate is unique in its mild alkalinity and solubility in water. Sodium carbonate is more alkaline and is used in more aggressive cleaning applications, while potassium bicarbonate is often used as a low-sodium alternative in food products. Calcium carbonate is less soluble in water and is commonly used as a dietary calcium supplement and in the production of cement and lime.

List of Similar Compounds

- Sodium carbonate (Na2CO3)

- Potassium bicarbonate (KHCO3)

- Calcium carbonate (CaCO3)

Eigenschaften

Molekularformel |

CH2NaO3 |

|---|---|

Molekulargewicht |

86.007 g/mol |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/i1+1; |

InChI-Schlüssel |

WJEIYVAPNMUNIU-YTBWXGASSA-N |

Isomerische SMILES |

[13C](=O)(O)O.[Na] |

Kanonische SMILES |

C(=O)(O)O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.